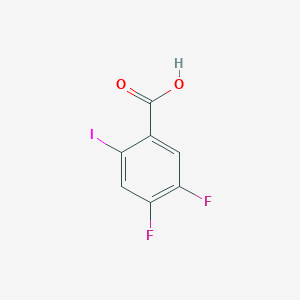

4,5-Difluoro-2-iodobenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4,5-difluoro-2-iodobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F2IO2/c8-4-1-3(7(11)12)6(10)2-5(4)9/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHXDCVFTXJVUGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F2IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20566714 | |

| Record name | 4,5-Difluoro-2-iodobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20566714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130137-05-2 | |

| Record name | 4,5-Difluoro-2-iodobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20566714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-Difluoro-2-iodobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Whitepaper: 4,5-Difluoro-2-iodobenzoic Acid

Dual-Utility Scaffold: From Pharmaceutical Pharmacophore to Hypervalent Iodine Catalyst

Executive Summary

4,5-Difluoro-2-iodobenzoic acid (CAS: 130137-05-2) represents a specialized halogenated building block in modern organic synthesis.[1][2] Unlike generic benzoic acid derivatives, this molecule possesses a unique "triad of reactivity": the carboxylic acid moiety for amidation/cyclization, the labile ortho-iodine for cross-coupling or hypervalent oxidation, and the 4,5-difluoro substitution pattern for bioisosteric modulation.

This guide analyzes its critical role in two distinct domains:

-

Medicinal Chemistry: As a core scaffold for synthesizing fused nitrogen heterocycles (e.g., quinazolines, benzothiazoles) utilized in orexin receptor antagonists and kinase inhibitors.

-

Organocatalysis: As a precursor to in situ generated hypervalent iodine(III) species, enabling metal-free C-H functionalization strategies.[3]

Chemical Identity & Structural Analysis[4]

The molecule is defined by the steric pressure of the iodine atom at the 2-position (ortho), which forces the carboxylic acid group out of planarity, facilitating unique cyclization pathways. The 4,5-difluoro motif increases lipophilicity and metabolic stability, making it a valuable fragment for drug candidates.

Table 1: Physicochemical Profile

| Property | Specification |

| Chemical Name | 4,5-Difluoro-2-iodobenzoic acid |

| CAS Number | 130137-05-2 |

| Molecular Formula | C₇H₃F₂IO₂ |

| Molecular Weight | 284.00 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 108–112 °C (Typical range for this class) |

| Boiling Point | ~305 °C (Predicted) |

| Acidity (pKa) | ~2.5–3.0 (Enhanced acidity due to ortho-I and F-induction) |

| Solubility | Soluble in DMSO, Methanol, EtOAc; Sparingly soluble in water |

Synthetic Pathways (The "How-To")

The most reliable synthesis avoids direct electrophilic iodination of 3,4-difluorobenzoic acid, which often yields regioisomeric mixtures. Instead, a Sandmeyer-type transformation starting from the aniline precursor ensures 100% regiocontrol.

Synthesis Workflow Diagram

The following diagram outlines the critical path from the aniline precursor to the final acid, highlighting key reagents and process controls.

Caption: Regioselective synthesis via Sandmeyer reaction. The diazonium intermediate is generated in situ and displaced by iodide.

Detailed Experimental Protocol (Sandmeyer Strategy)

Objective: Synthesis of 4,5-difluoro-2-iodobenzoic acid from 2-amino-4,5-difluorobenzoic acid.

Reagents:

-

2-Amino-4,5-difluorobenzoic acid (1.0 equiv)

-

Sodium Nitrite (NaNO₂, 1.2 equiv)

-

Potassium Iodide (KI, 2.5 equiv)

-

Hydrochloric Acid (HCl, conc.)

-

Ice/Water[4]

Step-by-Step Methodology:

-

Acidification: Suspend the starting aniline in water (approx. 5 mL/g) and cool to 0°C in an ice bath. Slowly add concentrated HCl (2.5 equiv) while stirring. The amine may precipitate as the hydrochloride salt.

-

Diazotization: Dissolve NaNO₂ in a minimal amount of water. Add this solution dropwise to the reaction mixture, maintaining the internal temperature below 5°C . Stir for 30 minutes. The solution should become clear as the diazonium salt forms.

-

Iodination: Dissolve KI in water. Add this solution slowly to the cold diazonium mixture. Caution: Vigorous evolution of nitrogen gas will occur.

-

Completion: Allow the reaction to warm to room temperature and stir for 2–4 hours. The product, 4,5-difluoro-2-iodobenzoic acid, will precipitate as a solid.

-

Workup: Filter the solid. To remove excess iodine, wash the filter cake with a 10% sodium thiosulfate (Na₂S₂O₃) solution, followed by water.

-

Purification: Recrystallize from ethanol/water if high purity (>98%) is required for catalytic applications.

Advanced Applications & Reactivity Profile

Medicinal Chemistry: Heterocycle Construction

The 2-iodo and 1-carboxyl groups act as a "molecular pincer."

-

Quinazolinones: Reaction with amidines or ureas via Cu-catalyzed Ullmann-type coupling followed by condensation.

-

Isoindolinones: Palladium-catalyzed carbonylation or Heck cyclization.

-

Orexin Antagonists: This specific scaffold is cited in patent literature for synthesizing orexin receptor antagonists, used in treating insomnia and sleep disorders.[5]

Organocatalysis: The Hypervalent Iodine Cycle

A cutting-edge application of this molecule is its use as a pre-catalyst for metal-free oxidations. Under oxidative conditions (e.g., with Oxone), the iodine(I) is oxidized to iodine(III), forming a cyclic benziodoxole species (similar to IBX/DMP) that catalyzes C-H functionalization.

Mechanism: The electron-withdrawing fluorine atoms at positions 4 and 5 destabilize the iodine-carbon bond less than nitro groups but sufficiently modulate the Lewis acidity of the iodine(III) center, enhancing catalytic turnover in oxidative cyclizations (e.g., forming benzothiazoles from thiobenzanilides).

Caption: Catalytic cycle where 4,5-difluoro-2-iodobenzoic acid acts as a pre-catalyst, cycling between I(I) and hypervalent I(III).

Safety & Handling (GHS Standards)

Signal Word: Warning

| Hazard Class | H-Code | Statement |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed. |

| Skin Corrosion/Irritation | H315 | Causes skin irritation. |

| Eye Damage/Irritation | H319 | Causes serious eye irritation. |

| STOT - Single Exposure | H335 | May cause respiratory irritation. |

Handling Protocol:

-

Storage: Keep in a dark, dry place at 2–8°C. Iodine-carbon bonds can be light-sensitive over long periods; amber vials are recommended.

-

PPE: Standard lab coat, nitrile gloves, and safety glasses. Use a fume hood during the Sandmeyer reaction due to potential NOₓ evolution.

References

-

Shakeena, K., et al. (2016). Hypervalent Iodine Catalyzed Cascade C−H Functionalization: An Atom-Economical Strategy to Access Diverse 2-Substituted Benzothiazoles.[3] European Journal of Organic Chemistry.[3] [Link]

- Google Patents.Heterocyclic compound and use thereof (Orexin Antagonists). WO2016171248A1.

Sources

A Comprehensive Technical Guide to 4,5-Difluoro-2-iodobenzoic Acid: Properties, Synthesis, and Applications in Drug Discovery

This guide provides an in-depth analysis of 4,5-Difluoro-2-iodobenzoic acid, a key building block in modern medicinal chemistry. We will explore its fundamental physicochemical properties, delve into a detailed, field-proven synthesis protocol, and illuminate its critical role in the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique characteristics of this versatile molecule.

Core Physicochemical Properties of 4,5-Difluoro-2-iodobenzoic Acid

4,5-Difluoro-2-iodobenzoic acid is a halogenated aromatic carboxylic acid. Its structure, featuring two fluorine atoms and an iodine atom on the benzoic acid core, imparts a unique combination of reactivity and metabolic stability to molecules that incorporate it.

The molecular weight of 4,5-Difluoro-2-iodobenzoic acid is a fundamental parameter for any experimental work. It is precisely 284.00 g/mol .[1][2] This value is crucial for accurate reagent measurement and stoichiometric calculations in synthetic protocols.

A summary of its key physicochemical properties is presented in the table below for quick reference.

| Property | Value | Source |

| Molecular Formula | C₇H₃F₂IO₂ | [1][3][4] |

| Molecular Weight | 284.00 g/mol | [1][2] |

| CAS Number | 130137-05-2 | [4][5] |

| Appearance | White to off-white powder/solid | [5] |

| Purity | Typically ≥97% | [5] |

| Boiling Point (Predicted) | 305.7 ± 42.0 °C | [3] |

| Flashing Point (Predicted) | 138.7 °C | [3] |

| Density (Predicted) | 2.144 ± 0.06 g/cm³ | [3] |

| Storage | Room temperature, in a dry, sealed container, protected from light | [1][2] |

The strategic placement of the fluorine and iodine atoms significantly influences the molecule's utility. The electron-withdrawing nature of the fluorine atoms can modulate the acidity of the carboxylic acid and influence the reactivity of the aromatic ring. The iodine atom, a versatile halogen, serves as an excellent handle for a variety of cross-coupling reactions, enabling the facile introduction of diverse functionalities.[1]

Synthesis of 4,5-Difluoro-2-iodobenzoic Acid: A Validated Protocol

The synthesis of 4,5-Difluoro-2-iodobenzoic acid is a multi-step process that demands careful control of reaction conditions to ensure high purity and yield. The following protocol outlines a common and reliable synthetic route, starting from commercially available precursors. The rationale behind each step is provided to offer a deeper understanding of the experimental design.

Experimental Protocol:

Step 1: Nitration of 2,4-Difluorobenzoic Acid

-

Rationale: Introduction of a nitro group onto the aromatic ring is a key step to direct the subsequent introduction of the iodine atom. The electron-withdrawing fluorine atoms direct the nitration to the 5-position.

-

Procedure:

-

To a stirred solution of 2,4-difluorobenzoic acid in concentrated sulfuric acid, slowly add fuming nitric acid at a controlled temperature (typically 0-5 °C).

-

After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or LC-MS).

-

Carefully pour the reaction mixture onto ice and collect the precipitated product by filtration.

-

Wash the solid with cold water until the filtrate is neutral and dry the product under vacuum.

-

Step 2: Reduction of the Nitro Group

-

Rationale: The nitro group is reduced to an amine to facilitate the subsequent diazotization reaction.

-

Procedure:

-

Suspend the nitrated intermediate in a suitable solvent such as ethanol or ethyl acetate.

-

Add a reducing agent, for example, tin(II) chloride dihydrate or catalytic hydrogenation (e.g., H₂/Pd-C).

-

Heat the reaction mixture to reflux and monitor for completion.

-

After cooling, neutralize the reaction mixture and extract the product with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Step 3: Diazotization and Iodination (Sandmeyer Reaction)

-

Rationale: The Sandmeyer reaction is a classic and effective method for converting an aromatic amine into an aryl iodide. The diazonium salt intermediate is highly reactive and readily undergoes substitution with iodide.

-

Procedure:

-

Dissolve the amino intermediate in an aqueous solution of a non-nucleophilic acid (e.g., sulfuric acid or tetrafluoroboric acid).

-

Cool the solution to 0-5 °C and add a solution of sodium nitrite dropwise to form the diazonium salt.

-

In a separate flask, prepare a solution of potassium iodide in water.

-

Slowly add the cold diazonium salt solution to the potassium iodide solution. Effervescence (nitrogen gas evolution) will be observed.

-

Stir the reaction mixture at room temperature until the reaction is complete.

-

Extract the product with an appropriate organic solvent.

-

Wash the organic layer with sodium thiosulfate solution to remove any residual iodine, followed by brine.

-

Dry the organic layer, filter, and concentrate to yield the crude 4,5-Difluoro-2-iodobenzoic acid.

-

Step 4: Purification

-

Rationale: Purification is critical to remove any unreacted starting materials or byproducts, ensuring the final product meets the high-purity standards required for pharmaceutical applications.

-

Procedure:

-

Recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) is a common and effective method for purifying the final product.

-

Alternatively, column chromatography on silica gel can be employed for smaller-scale purifications or to remove closely related impurities.

-

Caption: Synthetic workflow for 4,5-Difluoro-2-iodobenzoic acid.

Critical Applications in Drug Discovery and Development

4,5-Difluoro-2-iodobenzoic acid is a valuable building block in the synthesis of complex active pharmaceutical ingredients (APIs).[5] Its utility stems from the unique combination of its functional groups, which allows for strategic and selective modifications.

The presence of the iodine atom makes it an ideal substrate for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions. This enables medicinal chemists to readily introduce a wide array of substituents at the 2-position of the benzoic acid ring, facilitating the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Furthermore, the fluorine atoms at the 4- and 5-positions play a crucial role in modulating the pharmacokinetic properties of drug candidates.[1] Fluorine substitution is a well-established strategy in medicinal chemistry to:

-

Enhance Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, thereby increasing the in vivo half-life of a drug.

-

Improve Membrane Permeability: The lipophilicity of fluorine can enhance a molecule's ability to cross biological membranes.

-

Modulate pKa: The electron-withdrawing nature of fluorine can alter the acidity of nearby functional groups, which can be critical for receptor binding and solubility.

The benzoic acid moiety itself provides a handle for further derivatization, such as amide bond formation, to connect the core scaffold to other parts of a target molecule.

Caption: Role of 4,5-Difluoro-2-iodobenzoic acid in drug discovery.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 4,5-Difluoro-2-iodobenzoic acid. It is classified as harmful if swallowed and causes skin and serious eye irritation.[6] It may also cause respiratory irritation.[7] Therefore, it is imperative to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8] For detailed safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.[9]

Conclusion

4,5-Difluoro-2-iodobenzoic acid, with a molecular weight of 284.00 g/mol , is a strategically designed building block that offers significant advantages in the field of drug discovery and development. Its trifunctional nature allows for a high degree of synthetic flexibility, enabling the creation of diverse and complex molecular architectures. The incorporation of fluorine atoms provides a powerful tool for optimizing the metabolic and pharmacokinetic profiles of drug candidates. A thorough understanding of its properties and synthetic methodologies, as outlined in this guide, is essential for any researcher aiming to leverage this potent intermediate in their pursuit of novel therapeutics.

References

-

ChemBK. (2024, April 9). 4,5-Difluoro-2-Iodobenzoic A. Retrieved from [Link]

-

LookChem. (n.d.). 4,5-difluoro-2-iodobenzoic acid. weifang yangxu group co.,ltd. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 4,5-Difluoro-2-iodobenzoic acid. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4,5-Difluoro-2-iodobenzoic Acid (CAS: 130137-05-2): High-Purity Intermediate for Chemical Synthesis. Retrieved from [Link]

-

Wikipedia. (2023, August 5). 2-Iodobenzoic acid. Retrieved from [Link]

-

Zhejiang Alfa Chemical Co., Ltd. (n.d.). 4, 5-Difluoro-2-Iodobenzoic Acid CAS No. 130137-05-2. Retrieved from [Link]

-

MDPI. (2023, December 14). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. Retrieved from [Link]

-

Wikipedia. (2023, May 29). 4-Iodobenzoic acid. Retrieved from [Link]

-

Preprints.org. (2023, May 29). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Retrieved from [Link]

-

ResearchGate. (2015, August 7). An Efficient Synthesis of 2,4-Difluoro-3,5-Dichlorobenzoic Acid. Retrieved from [Link]

-

PubChem. (n.d.). 5-Fluoro-2-iodobenzoic acid. Retrieved from [Link]

Sources

- 1. 4,5-Difluoro-2-iodobenzoic acid [myskinrecipes.com]

- 2. 130137-05-2|4,5-Difluoro-2-Iodobenzoic acid|BLD Pharm [bldpharm.com]

- 3. chembk.com [chembk.com]

- 4. 4,5-DIFLUORO-2-IODOBENZOIC ACID, CasNo.130137-05-2 weifang yangxu group co.,ltd China (Mainland) [yangxulaobao.lookchem.com]

- 5. nbinno.com [nbinno.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. 5-Fluoro-2-iodobenzoic acid | C7H4FIO2 | CID 13158583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. elementalmicroanalysis.com [elementalmicroanalysis.com]

- 9. fishersci.com [fishersci.com]

1H NMR spectrum of 4,5-Difluoro-2-iodobenzoic acid

An In-Depth Technical Guide to the ¹H NMR Spectrum of 4,5-Difluoro-2-iodobenzoic Acid

Authored by: Senior Application Scientist, Gemini

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4,5-Difluoro-2-iodobenzoic acid. Aimed at researchers, scientists, and professionals in drug development, this document delves into the theoretical prediction of the spectrum, a detailed interpretation of chemical shifts and coupling constants, and a standardized experimental protocol for spectral acquisition. By integrating fundamental NMR principles with practical insights, this guide serves as an essential resource for the structural elucidation and characterization of this and similar halogenated aromatic compounds.

Introduction: The Structural Significance of 4,5-Difluoro-2-iodobenzoic Acid

4,5-Difluoro-2-iodobenzoic acid is a polysubstituted aromatic compound with potential applications in medicinal chemistry and materials science. Its rigid benzene core is decorated with a carboxylic acid group, an iodine atom, and two fluorine atoms, creating a unique electronic and steric environment. The precise arrangement of these substituents is critical to its chemical reactivity and biological activity.

¹H NMR spectroscopy is an indispensable tool for the structural verification of such molecules. By probing the magnetic environments of the hydrogen nuclei (protons), we can deduce a wealth of information about the molecule's connectivity and stereochemistry. In the case of 4,5-Difluoro-2-iodobenzoic acid, the ¹H NMR spectrum is characterized by the signals of the two remaining aromatic protons, whose chemical shifts and coupling patterns are profoundly influenced by the neighboring substituents.

This guide will first establish a theoretical framework for predicting the ¹H NMR spectrum of 4,5-Difluoro-2-iodobenzoic acid. This will be followed by a detailed interpretation of the expected spectrum, focusing on the nuanced effects of the iodo, fluoro, and carboxyl groups. Finally, a robust experimental protocol for acquiring a high-quality ¹H NMR spectrum is provided, ensuring reproducibility and accuracy in the laboratory.

Theoretical Prediction of the ¹H NMR Spectrum

The chemical structure of 4,5-Difluoro-2-iodobenzoic acid dictates that there are two chemically non-equivalent protons on the aromatic ring, labeled as H-3 and H-6.

Caption: Structure of 4,5-Difluoro-2-iodobenzoic acid with proton numbering.

Predicting Chemical Shifts (δ)

The chemical shifts of aromatic protons are influenced by the electron-donating and electron-withdrawing nature of the substituents on the ring.[1][2] The benzene proton chemical shift is approximately 7.3 ppm.[1] We can estimate the chemical shifts of H-3 and H-6 using an additive model based on substituent chemical shift (SCS) increments.

Substituent Effects:

-

-COOH (Carboxylic Acid): An electron-withdrawing group that deshields ortho and para protons.

-

-I (Iodo): An electronegative atom that exhibits a deshielding inductive effect, but its overall effect can be complex due to its polarizability and anisotropic effects.

-

-F (Fluoro): A highly electronegative atom that is inductively electron-withdrawing but can be a π-donor through resonance. This leads to a deshielding effect, particularly at the ortho position.

Calculation of Predicted Chemical Shifts:

-

For H-3: This proton is ortho to the iodine at C-2 and meta to the fluorine at C-4 and the carboxylic acid at C-1.

-

For H-6: This proton is ortho to the carboxylic acid at C-1 and the fluorine at C-5, and meta to the iodine at C-2.

Given the strong deshielding effects of the ortho -COOH and -F groups, H-6 is expected to be significantly downfield compared to H-3. The iodine atom at C-2 will also deshield H-3. The two fluorine atoms will have a cumulative deshielding effect on both protons. Aromatic protons in general resonate between 6.5 and 8.0 ppm.[4]

Predicting Spin-Spin Coupling (J)

The multiplicity of the signals for H-3 and H-6 is determined by their coupling to neighboring protons and fluorine atoms.

-

Proton-Proton (H-H) Coupling: H-3 and H-6 are para to each other. The para coupling constant (⁵JHH) is typically very small (0-1 Hz) and often not resolved.[5]

-

Proton-Fluorine (H-F) Coupling: This is the most significant factor determining the multiplicity of the signals. The magnitude of the H-F coupling constant depends on the number of bonds separating the proton and the fluorine atom.[6][7]

-

H-3 Couplings:

-

Coupling to F-4 (ortho, ³JHF): Expected to be in the range of 6-10 Hz.

-

Coupling to F-5 (meta, ⁴JHF): Expected to be smaller, around 2-5 Hz.

-

-

H-6 Couplings:

-

Coupling to F-5 (ortho, ³JHF): Expected to be in the range of 6-10 Hz.

-

Coupling to F-4 (meta, ⁴JHF): Expected to be smaller, around 2-5 Hz.

-

-

Predicted Multiplicities:

-

Signal for H-3: Due to coupling with two non-equivalent fluorine atoms, the signal for H-3 is expected to be a doublet of doublets (dd) .

-

Signal for H-6: Similarly, the signal for H-6 is expected to be a doublet of doublets (dd) .

The carboxylic acid proton (-COOH) will likely appear as a broad singlet at a much higher chemical shift (typically >10 ppm) and will not couple with the aromatic protons.[8]

Caption: Spin-spin coupling interactions in 4,5-Difluoro-2-iodobenzoic acid.

Interpreted ¹H NMR Spectrum

Based on the theoretical predictions, the ¹H NMR spectrum of 4,5-Difluoro-2-iodobenzoic acid is expected to exhibit the following features:

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-3 | ~ 7.5 - 7.8 | Doublet of Doublets (dd) | ³J(H3-F4) ≈ 6-10 Hz, ⁴J(H3-F5) ≈ 2-5 Hz |

| H-6 | ~ 8.0 - 8.3 | Doublet of Doublets (dd) | ³J(H6-F5) ≈ 6-10 Hz, ⁴J(H6-F4) ≈ 2-5 Hz |

| -COOH | > 10 | Broad Singlet | - |

Rationale for Assignments:

-

The downfield shift of H-6 is attributed to the strong deshielding effects of the ortho carboxylic acid and fluorine substituents.

-

The doublet of doublets pattern for both protons arises from coupling to two magnetically non-equivalent fluorine atoms.

-

The larger coupling constant for each signal corresponds to the ortho H-F coupling, while the smaller coupling constant corresponds to the meta H-F coupling.

Experimental Protocol for ¹H NMR Acquisition

This section provides a standardized procedure for acquiring the ¹H NMR spectrum of 4,5-Difluoro-2-iodobenzoic acid.

Sample Preparation

-

Weighing the Sample: Accurately weigh approximately 5-10 mg of 4,5-Difluoro-2-iodobenzoic acid.

-

Solvent Selection: Choose a suitable deuterated solvent. Common choices include deuterochloroform (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), or acetone-d₆. DMSO-d₆ is often preferred for carboxylic acids to ensure solubility and to observe the acidic proton.[9][10]

-

Dissolution: Transfer the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

-

Homogenization: Gently swirl or vortex the vial to ensure complete dissolution of the sample. If necessary, gentle warming in a water bath can aid dissolution.

-

Filtering (Optional but Recommended): To remove any particulate matter that could degrade spectral quality, filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[9]

-

Final Volume: Ensure the final volume of the solution in the NMR tube is appropriate for the spectrometer being used (typically around 4-5 cm in height).

Sources

- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 2. organicchemistrydata.org [organicchemistrydata.org]

- 3. ucl.ac.uk [ucl.ac.uk]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. static1.squarespace.com [static1.squarespace.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. publish.uwo.ca [publish.uwo.ca]

- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

Technical Analysis: Vibrational Spectroscopy of 4,5-Difluoro-2-iodobenzoic Acid

Executive Summary

Compound: 4,5-Difluoro-2-iodobenzoic acid CAS: 130137-05-2 Role: Critical intermediate in the synthesis of MEK inhibitors (e.g., Trametinib). Application: Quality Control (QC) and structural verification in pharmaceutical manufacturing.

This guide provides a high-level technical analysis of the Infrared (IR) spectrum of 4,5-Difluoro-2-iodobenzoic acid. Designed for analytical chemists and process engineers, it synthesizes theoretical vibrational mechanics with comparative spectral data to establish a self-validating protocol for compound identification.

Part 1: Structural Context & Vibrational Logic

To accurately interpret the IR spectrum, one must first deconstruct the molecule into its constituent oscillators. The 4,5-difluoro-2-iodobenzoic acid molecule presents a unique "fingerprint" driven by the interplay between the electron-withdrawing fluorine atoms and the heavy, polarizable iodine atom on the benzoic acid core.

Molecular Vibrational Map

The following diagram illustrates the correlation between specific structural moieties and their expected vibrational frequencies.

Figure 1: Structural decomposition of vibrational modes for 4,5-Difluoro-2-iodobenzoic acid.

Part 2: Experimental Protocol

For reproducible results, strict adherence to sample preparation protocols is required. The high melting point and crystalline nature of this intermediate favor solid-state analysis.

Method A: ATR (Attenuated Total Reflectance) - Recommended

-

Crystal: Diamond or ZnSe.

-

Pressure: High contact pressure is essential to suppress scattering from the crystalline powder.

-

Advantages: Rapid, no sample destruction, minimal moisture interference.

-

Note: Peak intensities may vary slightly from transmission spectra due to depth of penetration effects.

Method B: KBr Pellet (Transmission)

-

Ratio: 1-2 mg sample : 100 mg dry KBr.

-

Grinding: Grind to a fine powder (< 2 µm particle size) to avoid the Christiansen effect (baseline slope).

-

Press: 10 tons for 2 minutes under vacuum.

-

Advantages: Higher resolution for weak overtones; classic reference standard.

Part 3: Spectral Analysis & Assignments

The following assignments are derived from first principles of organic spectroscopy and comparative analysis of analogous halogenated benzoic acids (e.g., 2-iodobenzoic acid, pentafluorobenzoic acid).

The High-Frequency Region (4000 – 2000 cm⁻¹)

-

O-H Stretching (Acid Dimer):

-

Range: 2500 – 3300 cm⁻¹ (Very Broad)

-

Characteristics: This band is the hallmark of carboxylic acids. It appears as a broad, jagged "mountain" caused by strong hydrogen bonding between acid dimers. It often overlaps with the C-H stretching region (3000-3100 cm⁻¹).

-

Diagnostic Value: Disappearance of this band indicates salt formation or esterification.

-

The Double Bond Region (2000 – 1500 cm⁻¹)

-

C=O Stretching (Carbonyl):

-

Range: 1680 – 1710 cm⁻¹ (Strong, Sharp)

-

Mechanistic Insight:

-

Base Value: Benzoic acid C=O is typically ~1685 cm⁻¹.

-

Fluorine Effect: The electron-withdrawing F atoms (inductive effect) tend to stiffen the bond, potentially shifting it to higher wavenumbers.

-

Iodine Effect: The bulky ortho-iodine can cause steric inhibition of resonance, twisting the carboxyl group out of the ring plane. This reduces conjugation and can further raise the frequency slightly compared to unsubstituted benzoic acid.

-

-

-

Aromatic C=C Stretching:

-

Range: 1450 – 1600 cm⁻¹

-

Characteristics: Multiple sharp bands indicating the benzene ring skeleton. The heavy halogen substitution often intensifies these bands due to changes in dipole moments.

-

The Fingerprint Region (1500 – 600 cm⁻¹)

This region contains the most specific information for structural verification.

-

C-F Stretching:

-

Range: 1000 – 1400 cm⁻¹ (Very Strong)

-

Characteristics: Carbon-Fluorine bonds possess a strong dipole, resulting in intense absorption bands. Look for prominent peaks in the 1200–1350 cm⁻¹ range, often stronger than the C=O stretch.

-

-

C-O Stretching (Acid):

-

Range: ~1280 – 1320 cm⁻¹

-

Coupling: Often coupled with O-H in-plane bending.

-

-

C-H Out-of-Plane (OOP) Bending:

-

Range: 850 – 900 cm⁻¹

-

Pattern: The 1,2,4,5-substitution pattern leaves two isolated hydrogen atoms (positions 3 and 6). Isolated aromatic protons typically show sharp OOP bending vibrations in this region. This is a crucial check for correct regiochemistry.

-

Summary Table of Diagnostic Bands

| Functional Group | Mode | Wavenumber (cm⁻¹) | Intensity | Notes |

| O-H (Acid) | Stretch | 2500 – 3300 | Broad, Med | Dimer form; "fermi resonance" often visible. |

| C=O (Acid) | Stretch | 1680 – 1710 | Strong | Sensitive to H-bonding and conjugation. |

| Ar C=C | Stretch | 1580, 1480 | Med-Strong | Ring skeletal vibrations. |

| C-F | Stretch | 1200 – 1350 | Very Strong | Broad, intense multi-peak region. |

| C-O | Stretch | ~1290 | Strong | Carboxylic acid C-O. |

| Ar C-H | OOP Bend | 860 – 900 | Medium | Diagnostic for isolated H (1,2,4,5-pattern). |

| C-I | Stretch | < 600 | Weak | Often below standard cutoff; affects ring modes. |

Part 4: Quality Control & Impurity Detection

In the synthesis of Trametinib, this intermediate must be distinguished from potential impurities such as the non-iodinated precursor (3,4-difluorobenzoic acid) or the aniline derivative.

QC Workflow

The following decision tree outlines the logical process for validating the compound using IR spectroscopy.

Figure 2: Logic gate for IR-based Quality Control of the Trametinib intermediate.

Distinguishing Features

-

Vs. 3,4-Difluorobenzoic acid: The introduction of the heavy Iodine atom at the 2-position will shift the aromatic ring breathing modes (fingerprint region) to lower frequencies compared to the non-iodinated precursor.

-

Vs. 4,5-Difluoro-2-iodoaniline: The aniline will lack the broad O-H acid band and the C=O carbonyl peak. Instead, it will show sharp N-H stretching doublets around 3300-3500 cm⁻¹.

References

-

Trametinib Synthesis & Intermediates

-

Patent: GlaxoSmithKline.[1] "Pyrido[4,3-d]pyrimidine derivatives." WO 2005/121142. (Describes the use of 4,5-difluoro-2-iodobenzoic acid in the synthesis of MEK inhibitors).

-

Source:

-

-

General IR Theory of Benzoic Acids

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Authoritative text on functional group assignments).

-

Source:

-

Halogenated Benzoic Acid Data

- NIST Chemistry WebBook. "2-Iodobenzoic acid IR Spectrum." (Used for comparative analysis of the ortho-iodo effect).

-

Source:

-

Compound Data

- PubChem. "4,5-Difluoro-2-iodobenzoic acid (CID 24866649)."

-

Source:

Sources

Theoretical properties of 4,5-Difluoro-2-iodobenzoic acid

Theoretical & Practical Profile: 4,5-Difluoro-2-iodobenzoic Acid

Executive Summary

4,5-Difluoro-2-iodobenzoic acid (CAS: 130137-05-2) represents a highly specialized halogenated scaffold in modern organic synthesis. Distinguished by its "orthogonal reactivity," this molecule offers three distinct chemical handles—a carboxylic acid, an aryl iodide, and two differentially activated fluorine atoms—allowing for sequential, site-selective functionalization. It serves as a critical intermediate in the synthesis of fluoroquinolone antibiotics , bioactive heterocycles (e.g., quinazolines, indazoles), and fluorinated liquid crystals . This guide provides a comprehensive theoretical analysis of its physicochemical properties, synthetic routes, and reactivity patterns, grounded in mechanistic organic chemistry.

Molecular Architecture & Electronic Theory

The utility of 4,5-difluoro-2-iodobenzoic acid stems from the interplay between its substituents. Understanding these electronic vectors is prerequisite to predicting its behavior in complex syntheses.

Electronic Effects & Acidity (pKa)

The benzoic acid core is perturbed by three electron-withdrawing groups (EWGs):

-

Ortho-Iodine Effect: The bulky iodine atom at C2 exerts a steric "ortho effect," forcing the carboxyl group out of planarity with the benzene ring. This reduces resonance stabilization of the acid but increases the acidity of the proton due to inductive electron withdrawal and relief of steric strain upon ionization.

-

Difluoro Substitution: Fluorine atoms at C4 and C5 are strongly electronegative ($ \chi \approx 3.98

-I$), they significantly deplete electron density from the aromatic ring, stabilizing the carboxylate anion.

Predicted pKa: While unsubstituted benzoic acid has a pKa of 4.2, the cumulative electron-withdrawing effects of the 2-iodo and 4,5-difluoro motifs shift the predicted pKa to the 2.0 – 2.5 range, making it considerably more acidic than its non-halogenated precursors.

Lipophilicity & Solubility

-

LogP (Predicted): ~2.8 – 3.[1]2. The presence of iodine (lipophilic) and fluorine (lipophilic/metabolically stable) increases the partition coefficient relative to benzoic acid.

-

Solubility: Low aqueous solubility in its neutral form; highly soluble in organic solvents (DMSO, DMF, MeOH) and aqueous alkaline solutions (as the carboxylate salt).

Synthetic Utility: The "Orthogonal" Reactivity Profile

The molecule's power lies in its ability to undergo chemoselective transformations at specific sites without protecting groups.

Reactivity Map

-

C1 (Carboxylic Acid): Standard coupling (EDC/NHS) to form amides or esters.

-

C2 (Aryl Iodide): The weakest C-X bond ($ \approx 65 \text{ kcal/mol} $). Prime site for Pd-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Heck).

-

C4 (Fluorine): Regioselective

. The fluorine at C4 is para to the electron-withdrawing carboxyl group (and meta to the iodine). This position is significantly more activated toward nucleophilic attack than C5 (which is meta to the carboxyl). -

C5 (Fluorine): Relatively inert to

compared to C4, unless C4 is already substituted with a stronger EWG.

Figure 1: Orthogonal reactivity map highlighting the chemoselective handles of the scaffold.

Synthetic Methodologies

Synthesis of the Core Scaffold

Direct iodination of 3,4-difluorobenzoic acid is often non-selective. The industrial standard relies on the Sandmeyer Reaction starting from 4,5-difluoroanthranilic acid (2-amino-4,5-difluorobenzoic acid).

Protocol (Theoretical Workflow):

-

Diazotization: 4,5-Difluoroanthranilic acid is suspended in aqueous

. Sodium nitrite ( -

Iodination: An aqueous solution of Potassium Iodide (KI) is added slowly. The reaction is warmed to ambient temperature (or heated to 60°C) to facilitate nitrogen displacement.

-

Purification: The crude solid is filtered, washed with sodium thiosulfate (to remove free iodine), and recrystallized from Ethanol/Water.

Figure 2: Industrial synthesis workflow via the Isatin/Anthranilic acid route.

Regioselective Protocol (C4-Functionalization)

Objective: Selective introduction of a cyclic amine (e.g., piperazine) at C4.

-

Reagents: 4,5-Difluoro-2-iodobenzoic acid (1.0 eq), N-nucleophile (1.1 eq), Base (

or DIPEA, 2.5 eq). -

Solvent: Polar aprotic (DMSO or DMF) is required to stabilize the Meisenheimer complex.

-

Conditions: Heat to 80–100°C.

-

Mechanism: The nucleophile attacks C4. The negative charge is delocalized onto the carboxylate group (para-resonance), stabilizing the transition state. Attack at C5 is disfavored as it cannot delocalize charge onto the EWG.

Spectroscopic Characterization (Predicted)

Verification of the core structure relies on identifying the specific coupling patterns of the aromatic protons.

H NMR (400 MHz, DMSO--

13.5 ppm (br s, 1H): Carboxylic acid proton (

-

8.2–8.4 ppm (dd, 1H, H6): This proton is adjacent to the carboxylic acid (deshielding zone) and Fluorine-5.

-

Splitting: Doublet of doublets (

,

-

-

7.8–8.0 ppm (dd, 1H, H3): This proton is sandwiched between the Iodine and Fluorine-4.

-

Splitting: Doublet of doublets (

,

-

-

Distinct signals for F4 and F5, likely in the range of -120 to -140 ppm. The F4 signal will shift significantly upon

substitution, serving as a diagnostic tool for reaction monitoring.

Applications in Drug Discovery

-

Quinolone Antibiotics: This scaffold is a direct precursor to 3-carboxy-4-quinolones. The C1-acid and C2-iodine (after conversion to an ester/acetyl group) allow for cyclization, while the C4/C5 fluorines mimic the substitution pattern of blockbuster drugs like Sparfloxacin .

-

Bioisosterism: The iodine atom can serve as a metabolic blocker or a handle for installing bulky lipophilic groups to fill hydrophobic pockets in enzyme active sites.

-

PROTAC Linkers: The orthogonal reactivity allows this molecule to serve as a "hub" for connecting E3 ligase ligands to warheads, with the fluorines providing fine-tuned physicochemical properties.

References

-

Synthesis of Fluoroanthranilic Acids

-

Title: "Intermediates in the preparation of 4,5-difluoroanthranillic acid."[2]

- Source: U.S.

- URL

-

-

Regioselectivity in Polyfluorinated Systems

-

General Reactivity of 2-Iodobenzoic Acids

-

Title: "2-Iodobenzoic acid: properties and applications in organic synthesis."[7]

- Source: ChemicalBook.

-

-

Physical Properties & CAS Verification

-

Title: "4,5-Difluoro-2-iodobenzoic Acid Product Page."[7]

- Source: BLD Pharm.

-

Sources

- 1. researchgate.net [researchgate.net]

- 2. US5436368A - Intermediates in the preparation of 4,5-difluoroanthranillic acid - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. library.gwu.edu [library.gwu.edu]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. nbinno.com [nbinno.com]

Technical Whitepaper: Analytical Control Strategy for 4,5-Difluoro-2-iodobenzoic Acid

Executive Summary

4,5-Difluoro-2-iodobenzoic acid (CAS 130137-05-2) is a critical building block in medicinal chemistry, particularly in the synthesis of fluoroquinolones and as a coupling partner in Suzuki-Miyaura or Sonogashira cross-coupling reactions due to the labile C-I bond.

However, the unique substitution pattern presents specific analytical challenges. The iodine atom introduces photosensitivity, while the difluoro-substitution pattern creates potential for difficult-to-separate regioisomeric impurities. This guide outlines a dual-method control strategy: High-Performance Liquid Chromatography (HPLC) for specific impurity profiling and Non-Aqueous Titration for absolute assay (weight-based purity).

Chemical Profile & Critical Quality Attributes (CQAs)

Before establishing protocols, we must define the physicochemical constraints of the analyte.

| Property | Specification | Technical Note |

| Chemical Name | 4,5-Difluoro-2-iodobenzoic acid | |

| CAS Number | 130137-05-2 | Verified Registry |

| Formula | C₇H₃F₂IO₂ | |

| Molecular Weight | 284.00 g/mol | |

| pKa (Calc.) | ~2.5 - 3.0 | Fluorine atoms increase acidity relative to benzoic acid (pKa 4.2). |

| Solubility | DMSO, DMF, Methanol | Sparingly soluble in water; requires organic co-solvent. |

| Stability | Photosensitive | The C-I bond is susceptible to homolytic cleavage under UV/Vis light. |

Critical Impurity Landscape

Synthesis typically involves the iodination of 3,4-difluorobenzoic acid or Sandmeyer reactions on anthranilic acid derivatives.

-

Impurity A (Regioisomer): 2,3-Difluoro-6-iodobenzoic acid (arising from non-selective iodination).

-

Impurity B (De-iodinated): 3,4-Difluorobenzoic acid.

-

Impurity C (Inorganic): Copper or Iodide salts (if Sandmeyer route is used).

Method I: Chromatographic Purity (HPLC)

Objective: To separate the main peak from organic impurities, specifically regioisomers and de-iodinated byproducts.

Mechanistic Rationale

Benzoic acid derivatives are ionizable. To obtain sharp peaks and reproducible retention times on a C18 column, the mobile phase pH must be maintained at least 2 units below the pKa of the analyte. For 4,5-difluoro-2-iodobenzoic acid, a pH of ~2.0 is required to keep the carboxylic acid in its neutral (protonated) state, increasing hydrophobic interaction with the stationary phase.

Experimental Protocol

Equipment: HPLC with DAD/UV Detector (e.g., Agilent 1260/1290 or Waters Alliance).

Chromatographic Conditions:

| Parameter | Setting |

| Column | C18, 250 x 4.6 mm, 5 µm (e.g., Zorbax Eclipse Plus or equivalent) |

| Mobile Phase A | 0.1% Phosphoric Acid (H₃PO₄) in Water (pH ~2.0) |

| Mobile Phase B | Acetonitrile (HPLC Grade) |

| Flow Rate | 1.0 mL/min |

| Column Temp | 30°C |

| Detection | UV at 230 nm (Fluorine absorbance) and 254 nm (Aromatic ring) |

| Injection Vol | 10 µL |

Gradient Program:

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 90 | 10 |

| 15.0 | 20 | 80 |

| 20.0 | 20 | 80 |

| 20.1 | 90 | 10 |

| 25.0 | 90 | 10 (Re-equilibration) |

Sample Preparation: Dissolve 25 mg of the substance in 25 mL of Acetonitrile:Water (50:50). Sonicate for 5 minutes. Store in amber vials to prevent photo-degradation during the sequence.

Method Logic Visualization

Figure 1: Decision tree for HPLC method parameters ensuring protonation of the carboxylic acid.

Method II: Quantitative Assay (Non-Aqueous Titration)

Objective: To determine the absolute purity (weight %) of the substance. HPLC only provides Area %, which ignores inorganic salts or solvent residues.

Mechanistic Rationale

4,5-Difluoro-2-iodobenzoic acid is a weak acid. In aqueous environments, the inflection point during titration is often shallow and difficult to detect. By using a non-aqueous solvent (DMF or Ethanol) and a strong organic base titrant (Tetrabutylammonium hydroxide or Sodium Methoxide), we enhance the acidic character of the analyte, resulting in a sharp, distinct endpoint [1].

Experimental Protocol

Reagents:

-

Titrant: 0.1 N Tetrabutylammonium Hydroxide (TBAH) in Toluene/Methanol or 0.1 N Sodium Methoxide.

-

Indicator: Thymol Blue (0.3% in Methanol) or Potentiometric Electrode (Glass-Calomel).

Procedure:

-

Blank Determination: Add 20 mL of neutralized DMF to the titration vessel. If using Thymol Blue, add 2 drops and titrate with 0.1 N TBAH until the color changes to distinct blue. Record volume as

. -

Sample Titration: Accurately weigh ~200 mg (

) of 4,5-Difluoro-2-iodobenzoic acid. -

Dissolution: Transfer to the vessel containing 20 mL DMF. Stir magnetically until fully dissolved.

-

Titration: Titrate with 0.1 N TBAH.

-

Visual: End point is the permanent color change to blue.

-

Potentiometric: Plot mV vs. mL; determine the inflection point (second derivative).

-

-

Calculation:

- : Volume of titrant (mL)

- : Normality of titrant (0.1 N)

- : Factor of titrant (standardization factor)

- : Molecular Weight (284.00)[4]

Analytical Workflow Diagram

Figure 2: Integrated analytical workflow distinguishing between Identity, Chromatographic Purity, and Quantitative Assay.

Handling, Stability, and Troubleshooting

Light Sensitivity

The C-I bond energy is relatively low (~57 kcal/mol). Exposure to ambient laboratory light (fluorescent) can cause gradual de-iodination, leading to the formation of Impurity B (3,4-difluorobenzoic acid) and free iodine (turning samples pink/purple).

-

Protocol: All analytical solutions must be prepared in amber glassware . Autosampler compartments should be darkened.

Solubility Issues

If the sample precipitates during HPLC injection (causing high backpressure):

-

Ensure the sample diluent matches the starting mobile phase (e.g., 10% ACN / 90% Water) or use a "sandwich" injection technique.

-

However, due to low water solubility, a 50:50 ACN:Water diluent is recommended, but injection volume must be kept low (≤10 µL) to prevent peak distortion.

References

-

BenchChem. (2025).[2] Non-Aqueous Titration Protocols for Benzoate Compounds. Retrieved from

-

Saraswati Institute of Pharmaceutical Sciences. Non Aqueous Acid-Base Titration Procedure. Retrieved from

-

Thermo Fisher Scientific. (2014). Fast analysis of benzoic acids using a reversed-phase HPLC-UV method. Application Note. Retrieved from

-

Bld Pharm. (2024). 4,5-Difluoro-2-Iodobenzoic acid Safety and Properties. Retrieved from

-

TandF Online. Trace Analysis of Fluorinated Aromatic Carboxylic Acids in Aqueous Reservoir Fluids by HPLC. Retrieved from

Sources

A Comprehensive Technical Guide to the Storage and Handling of 4,5-Difluoro-2-iodobenzoic Acid

Introduction: Understanding the Asset

4,5-Difluoro-2-iodobenzoic acid (CAS No. 130137-05-2) is a poly-functionalized aromatic compound of significant interest in modern synthetic chemistry. Its unique substitution pattern—featuring a carboxylic acid, two fluorine atoms, and an iodine atom on a benzene ring—renders it a highly valuable building block.[1] Researchers in drug discovery and materials science utilize this intermediate for the synthesis of complex molecular architectures, leveraging the distinct reactivity of each functional group.[1][2] The iodine atom, for instance, is a versatile handle for cross-coupling reactions, while the fluorine atoms can impart desirable metabolic stability and binding properties to target molecules.

Given its reactivity and high-purity requirements in sensitive downstream applications, the integrity of 4,5-Difluoro-2-iodobenzoic acid is paramount. Improper storage can lead to degradation, introducing impurities that can compromise experimental outcomes, reduce yields, and complicate purification processes. This guide provides a detailed, science-backed framework for the optimal storage and handling of this reagent, ensuring its long-term stability and performance.

Core Chemical and Physical Characteristics

A foundational understanding of the compound's properties is essential for designing an effective storage strategy. The data presented below has been aggregated from supplier technical data sheets and chemical databases.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₃F₂IO₂ | [3] |

| Molecular Weight | 284.00 g/mol | [3] |

| Appearance | White to off-white crystalline powder or solid | [1][4] |

| Melting Point | Not consistently reported; related iodobenzoic acids have melting points ranging from 162°C to 273°C. | [5][6] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, ether, and acetone. | [7][8] |

The Science of Stability: Potential Degradation Pathways

The molecular structure of 4,5-Difluoro-2-iodobenzoic acid contains specific liabilities that dictate its stability. The primary points of vulnerability are the carbon-iodine (C-I) bond and, to a lesser extent, its susceptibility to strong oxidants.

Photodecomposition: The Carbon-Iodine Bond Liability

The C-I bond is the weakest link in the molecule and is susceptible to cleavage by high-energy photons, particularly in the UV spectrum. This is a well-documented characteristic of iodoaromatic compounds.[7]

-

Mechanism: Absorption of light energy can promote an electron to an antibonding orbital, leading to homolytic cleavage of the C-I bond. This generates radical species that can then participate in a cascade of secondary reactions, leading to discoloration (typically yellow to brown) and the formation of a complex mixture of impurities.

-

Causality: Storing the compound in clear containers or exposing it to direct sunlight or even ambient laboratory light for prolonged periods will accelerate this degradation. The consequence is a reduction in purity and the introduction of potentially reactive byproducts.

Oxidative Degradation

While stable under ambient atmospheric conditions, 4,5-Difluoro-2-iodobenzoic acid should not be stored with strong oxidizing agents.[4]

-

Mechanism: The iodine atom can be oxidized from its +1 state to higher hypervalent states (e.g., +3 or +5). While related compounds like 2-iodoxybenzoic acid (IBX) are useful reagents, their unintended formation is highly undesirable.[5] Some hypervalent iodine compounds, particularly IBX, are known to be explosive under heat or impact, making accidental contamination a significant safety risk.[9]

-

Causality: Storing this reagent in proximity to or allowing cross-contamination with strong oxidizers (e.g., peroxides, nitric acid, permanganates) creates a hazardous situation and compromises the chemical's integrity.[4]

Influence of Moisture

While solid carboxylic acids are generally stable against hydrolysis, the presence of excessive moisture is detrimental for any high-purity analytical standard or synthetic precursor.[7]

-

Mechanism: Adsorbed water can facilitate clumping of the powder, making it difficult to handle and weigh accurately. In the long term, it could potentially participate in subtle degradation pathways, especially if other catalysts (like light or trace metal impurities) are present.

-

Causality: Storage in a humid environment or in a poorly sealed container will allow the material to adsorb atmospheric moisture, compromising its physical state and potentially its long-term chemical purity.

Recommended Storage & Handling Protocols

Based on the scientific principles outlined above, the following protocols constitute a self-validating system for maintaining the quality and safety of 4,5-Difluoro-2-iodobenzoic acid.

Primary Storage Environment

The goal is to create a multi-barrier defense against light, oxygen, and moisture.

| Parameter | Recommendation | Scientific Rationale |

| Container | Amber glass bottle with a PTFE-lined cap. | Amber glass blocks UV light, preventing photodecomposition.[7] Glass and PTFE are chemically inert to the compound. |

| Atmosphere | Backfill the container with an inert gas (Argon or Nitrogen). | Displaces atmospheric oxygen and moisture, preventing oxidative degradation and hygroscopic absorption.[10] |

| Temperature | Store in a cool, dry, and dark place. Recommended: 2-8°C (refrigerated). | Cool temperatures slow the rate of any potential decomposition reactions.[11] A dedicated, ventilated chemical cabinet is essential. |

| Location | Store away from strong oxidizing agents, acids, and bases. | Prevents accidental contact with incompatible materials, mitigating safety hazards and chemical reactions.[4] |

Step-by-Step Handling and Dispensing Protocol

This protocol is designed to minimize exposure to atmospheric contaminants and ensure user safety.

-

Preparation: Before opening, allow the refrigerated container to equilibrate to room temperature for at least 30-60 minutes. This critical step prevents condensation of atmospheric moisture onto the cold powder.

-

Engineering Controls: Conduct all manipulations within a certified chemical fume hood or a well-ventilated area to avoid inhalation of fine dust particles.[11][12]

-

Personal Protective Equipment (PPE): At a minimum, wear nitrile gloves, a lab coat, and chemical safety glasses with side shields or a face shield.[10][12]

-

Dispensing: Briefly open the container in the fume hood. Use a clean, dry spatula to dispense the required amount. Avoid creating airborne dust.

-

Resealing: Immediately after dispensing, wipe the bottle threads to ensure a good seal. Purge the headspace of the container with a gentle stream of inert gas (if available) before tightly closing the cap.

-

Cleanup: Clean any spills promptly by mechanically recovering the solid (sweeping carefully) and placing it in a designated waste container.[8]

-

Return to Storage: Promptly return the sealed container to its designated refrigerated storage location.

Visualization: Workflow for Reagent Reception and Storage

The following diagram outlines the logical workflow for a researcher upon receiving a new shipment of 4,5-Difluoro-2-iodobenzoic acid, ensuring it is properly managed from the outset.

Caption: Decision workflow for proper storage of 4,5-Difluoro-2-iodobenzoic acid.

References

-

Shijiazhuang Lickon Additive Manufacture Co., Ltd. (n.d.). 4, 5-Difluoro-2-Iodobenzoic Acid CAS No. 130137-05-2. [Link]

-

UYANIK, M., & ISHIHARA, K. (2018). Practical Synthesis of 2-Iodosobenzoic Acid (IBA) without Contamination by Hazardous 2-Iodoxybenzoic Acid (IBX) under Mild Conditions. Symmetry, 10(11), 629. [Link]

-

Organic Syntheses Procedure. (n.d.). m-IODOBENZOIC ACID. [Link]

-

Wikipedia. (n.d.). 2-Iodobenzoic acid. [Link]

-

Wikipedia. (n.d.). 4-Iodobenzoic acid. [Link]

-

PubChem. (n.d.). 5-Fluoro-2-iodobenzoic acid. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4,5-Difluoro-2-iodobenzoic Acid (CAS: 130137-05-2): High-Purity Intermediate for Chemical Synthesis. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. ossila.com [ossila.com]

- 3. 2,4-difluoro-5-iodobenzoic acid(161531-51-7) 1H NMR [m.chemicalbook.com]

- 4. 4, 5-Difluoro-2-Iodobenzoic Acid CAS No. 130137-05-2 [m.allgreenchems.com]

- 5. 2-Iodobenzoic acid - Wikipedia [en.wikipedia.org]

- 6. 4-Iodobenzoic acid - Wikipedia [en.wikipedia.org]

- 7. 2-Iodobenzoic acid: properties and applications in organic synthesis_Chemicalbook [chemicalbook.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. Practical Synthesis of 2-Iodosobenzoic Acid (IBA) without Contamination by Hazardous 2-Iodoxybenzoic Acid (IBX) under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. elementalmicroanalysis.com [elementalmicroanalysis.com]

- 12. fishersci.com [fishersci.com]

Methodological & Application

Technical Application Note: Scalable Synthesis of 4,5-Difluoro-2-iodobenzoic Acid

Executive Summary

4,5-Difluoro-2-iodobenzoic acid is a high-value pharmacophore intermediate, critical in the synthesis of fluoroquinolone antibiotics and polyfunctionalized heterocycles via Suzuki-Miyaura or Sonogashira cross-coupling reactions.

This application note details a robust, scalable protocol for synthesizing 4,5-difluoro-2-iodobenzoic acid from 4,5-difluoroanthranilic acid (2-amino-4,5-difluorobenzoic acid) . Unlike direct electrophilic iodination, which suffers from poor regioselectivity on electron-deficient rings, this Sandmeyer-type approach guarantees regiocontrol by utilizing the amino group as a specific directing handle.

Key Advantages of this Protocol:

-

Regiospecificity: 100% control over iodine placement (C2 position).

-

Scalability: Avoids cryogenic conditions (e.g., organolithium reagents) required by alternative ortho-lithiation routes.

-

Purity: Self-purifying workup removes iodine byproducts effectively.

Retrosynthetic Analysis & Pathway

The synthesis relies on the conversion of a primary aromatic amine to an aryl iodide via a diazonium salt intermediate. The electron-withdrawing nature of the two fluorine atoms at positions 4 and 5 stabilizes the diazonium intermediate but requires strict temperature control during the initial nitrosation to prevent hydrolysis to the phenol.

Reaction Pathway Diagram

Figure 1: Synthetic workflow from amine precursor to iodinated target.[1]

Experimental Protocol

Materials & Reagents

| Reagent | Role | Equiv. | Notes |

| 4,5-Difluoroanthranilic acid | Starting Material | 1.0 | Purity >98% recommended |

| Hydrochloric Acid (12M) | Acid Source | 2.5 - 3.0 | Molar excess required for amine salt formation |

| Sodium Nitrite (NaNO₂) | Diazotizing Agent | 1.1 | Prepare as 2.5M aq. solution |

| Potassium Iodide (KI) | Nucleophile | 1.5 - 2.0 | Excess drives reaction to completion |

| Urea | Scavenger | Trace | Destroys excess HNO₂ |

| Sodium Bisulfite (NaHSO₃) | Quenching Agent | N/A | Removes free Iodine (I₂) |

Detailed Procedure

Step 1: Amine Salt Formation

-

Charge a 3-neck round-bottom flask equipped with a mechanical stirrer and internal thermometer with 4,5-difluoroanthranilic acid (10.0 g, 57.8 mmol).

-

Add Water (40 mL) and stir to create a suspension.

-

Slowly add Concentrated HCl (15 mL, ~180 mmol) dropwise.

-

Observation: The suspension may thicken initially as the hydrochloride salt forms. Ensure efficient stirring.

-

-

Cool the mixture to 0–5°C using an ice/salt bath.

Step 2: Diazotization

-

Dissolve Sodium Nitrite (4.4 g, 63.6 mmol) in minimal water (10 mL).

-

Add the NaNO₂ solution dropwise to the reaction flask, maintaining the internal temperature below 5°C .

-

Critical Process Parameter (CPP): Exceeding 5°C risks hydrolysis of the diazonium salt to the corresponding phenol (4,5-difluoro-2-hydroxybenzoic acid).

-

-

Stir at 0–5°C for 20 minutes. The mixture should become a clear or slightly turbid solution.

-

Test for excess Nitrite: Place a drop of the reaction mixture on starch-iodide paper. An immediate blue/black color indicates sufficient nitrite.

-

Urea Wash: Add small amounts of solid Urea until the starch-iodide test is negative (optional but recommended to prevent side reactions with KI).

Step 3: Iodination (Sandmeyer-type)

-

Dissolve Potassium Iodide (14.4 g, 86.7 mmol) in water (20 mL).

-

Add the KI solution slowly to the cold diazonium mixture.

-

Safety Alert: Vigorous evolution of Nitrogen gas (

) will occur. Ensure the vessel is vented. Foaming may occur.

-

-

Allow the mixture to warm to room temperature over 30 minutes.

-

Heat the reaction mixture to 60–70°C for 1 hour to ensure complete decomposition of the diazonium intermediate.

-

Visual Check: The solution will turn dark brown/red due to the formation of free Iodine (

).

-

Step 4: Workup & Isolation

-

Cool the mixture to room temperature.

-

Add Sodium Bisulfite (saturated aq. solution) or solid Sodium Thiosulfate slowly until the dark iodine color fades to a pale yellow or tan precipitate.

-

Filter the crude solid precipitate.

-

Wash the filter cake with cold water (3 x 20 mL) to remove inorganic salts.

-

Purification: Recrystallize from Ethanol/Water (1:1) or Toluene if high purity is required.

-

Dry the solid in a vacuum oven at 50°C.

Mechanism of Action

The reaction proceeds through a radical-nucleophilic aromatic substitution (

Figure 2: Mechanistic pathway of the Sandmeyer iodination.

Analytical Characterization

To validate the synthesis, compare the isolated product against these standard specifications:

| Parameter | Specification | Method |

| Appearance | White to off-white crystalline powder | Visual |

| Melting Point | 160–164°C | Capillary Method |

| DMSO- | ||

| Two distinct signals (approx -120 to -140 ppm) | DMSO- | |

| Mass Spec | [M-H]- = 282.9 | ESI- (Negative Mode) |

Note on NMR: The large Iodine atom at C2 exerts a "heavy atom effect," often shielding the adjacent carbon but causing significant chemical shift changes in adjacent protons compared to the starting material.

Safety & Handling

-

Diazonium Instability: While aryl diazonium salts with electron-withdrawing groups (like Fluorine) are relatively stable at 0°C, they should never be dried or stored. Always process immediately (in situ).

-

Iodine Exposure: The reaction generates free Iodine (

) during the heating phase. Conduct all operations in a fume hood. -

Acid Burns: Concentrated HCl is corrosive. Wear acid-resistant gloves and eye protection.

References

-

Sandmeyer Reaction Overview: Wikipedia Contributors. (2025). 2-Iodobenzoic acid.[1][6][8][9][10] Wikipedia.[1] [Link][1][6]

-

Analogous Synthesis Protocols: Texium. (2018). Preparation of 2-iodobenzoic acid from anthranilic acid. Texium Chemistry. [Link]

-

Patent Reference (Analogous Halo-Benzoic Acids): Google Patents. (2014). CN104086361A - Preparation method of 2-chloro-5-iodobenzoic acid.[6] Google Patents.

Sources

- 1. 2-Iodobenzoic acid - Wikipedia [en.wikipedia.org]

- 2. 07- DIRECTED ORTHO METALATION | Jacques Mortier [jmortier.unblog.fr]

- 3. Directed Ortho Metalation [organic-chemistry.org]

- 4. CN105646180A - Pharmaceutical intermediate 2,4-difluorobenzoic acid synthesis method - Google Patents [patents.google.com]

- 5. scribd.com [scribd.com]

- 6. CN104086361A - Preparation method of 2-chloro-5-iodobenzoic acid - Google Patents [patents.google.com]

- 7. arkat-usa.org [arkat-usa.org]

- 8. texiumchem.com [texiumchem.com]

- 9. 3,4-difluoro-2-iodobenzoic acid 95% | CAS: 1803847-42-8 | AChemBlock [achemblock.com]

- 10. nbinno.com [nbinno.com]

Application Note: 4,5-Difluoro-2-iodobenzoic Acid (DFIBA) in High-Value Scaffold Synthesis

Executive Summary

4,5-Difluoro-2-iodobenzoic acid (DFIBA) represents a privileged "orthogonal" scaffold in medicinal chemistry. Its utility stems from three distinct reactive handles that can be manipulated independently:

-

The Carboxylic Acid (C1): Amenable to esterification, amidation, or decarboxylative functionalization.

-

The Ortho-Iodine (C2): A highly reactive handle for Palladium-catalyzed cross-couplings (Suzuki, Sonogashira, Heck) or metal-halogen exchange.

-

The Difluoro Motif (C4, C5): Provides metabolic stability (blocking oxidative metabolism at the para-positions) and modulates lipophilicity without introducing significant steric bulk.

This note details the protocols for leveraging DFIBA in the synthesis of fluorinated biaryls (via Suzuki-Miyaura) and 6,7-difluoroquinolones (via Grohe-Heberer cyclization), the core structure of fourth-generation antibiotics and novel kinase inhibitors.

Chemical Profile & Chemo-informatics

| Property | Data |

| Chemical Name | 4,5-Difluoro-2-iodobenzoic acid |

| CAS Number | 130137-05-2 |

| Molecular Formula | C₇H₃F₂IO₂ |

| Molecular Weight | 284.00 g/mol |

| Appearance | Off-white to pale yellow crystalline powder |

| Melting Point | 162–165 °C |

| Solubility | Soluble in DMSO, MeOH, EtOAc; Sparingly soluble in water.[1][2] |

| Key Hazard | Irritant (H315, H319). Light sensitive (Iodine lability). |

Strategic Reactivity Analysis

The "Ortho-Iodo" Advantage

Unlike its chloro- or bromo-analogs, the C2-iodine atom in DFIBA offers superior oxidative addition rates with Pd(0) catalysts. This allows for cross-coupling reactions to proceed under milder conditions (lower temperature, lower catalyst loading), preserving the integrity of the C4/C5 fluorine atoms which are susceptible to nucleophilic aromatic substitution (SₙAr) under harsh basic conditions.

The Difluoro-Shield

The 4,5-difluoro substitution pattern is bioisosteric to a catechol but metabolically blocked. In drug design, this motif prevents P450-mediated hydroxylation at the electron-rich aromatic ring, significantly extending the half-life of the final API (Active Pharmaceutical Ingredient).

Experimental Workflows & Protocols

Workflow A: Synthesis of Fluorinated Biaryls (Suzuki-Miyaura)

Target: Rapid generation of biphenyl libraries for SAR studies.

Field-Proven Insight: While DFIBA can be coupled directly, the free carboxylic acid often poisons Pd catalysts or leads to competitive protodecarboxylation. Best Practice dictates converting DFIBA to its methyl ester (Methyl 4,5-difluoro-2-iodobenzoate) prior to coupling.

Protocol 1: Methyl Esterification (Protection)

-

Dissolution: Dissolve DFIBA (10.0 g, 35.2 mmol) in anhydrous Methanol (100 mL).

-

Catalysis: Cool to 0°C. Add Thionyl Chloride (SOCl₂, 5.1 mL, 2.0 eq) dropwise over 20 minutes. Caution: Exothermic gas evolution (HCl/SO₂).

-

Reflux: Heat the mixture to reflux (65°C) for 3 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LCMS.

-

Workup: Concentrate in vacuo. Redissolve residue in EtOAc (100 mL), wash with Sat. NaHCO₃ (2 x 50 mL) and Brine. Dry over Na₂SO₄.

-

Yield: Expect ~9.5 g (95%) of Methyl 4,5-difluoro-2-iodobenzoate . Use directly in the next step.

Protocol 2: Pd-Catalyzed Cross-Coupling

-

Setup: In a Schlenk flask, combine:

-

Methyl 4,5-difluoro-2-iodobenzoate (1.0 eq)

-

Aryl Boronic Acid (1.2 eq)

-

Pd(dppf)Cl₂·DCM (3 mol%) - Chosen for resistance to oxidative decomposition.

-

K₂CO₃ (3.0 eq)

-

-

Solvent: Add degassed 1,4-Dioxane/Water (4:1 ratio, 0.1 M concentration).

-

Reaction: Heat to 80°C under Argon for 4–6 hours.

-

Purification: Filter through Celite. Concentrate. Purify via Flash Column Chromatography (SiO₂, Hexane/EtOAc gradient).

Workflow B: Construction of the Fluoroquinolone Core

Target: Synthesis of 6,7-difluoro-4-quinolone-3-carboxylates (Antibiotic/Antiviral scaffolds).[2][3]

Field-Proven Insight: Direct cyclization of the acid is inefficient. The Grohe-Heberer method is the industry standard. It involves activating the acid to the benzoyl chloride, condensing with an amino-acrylate, and then cyclizing via SₙAr displacement of a leaving group (or in this case, utilizing the Iodine for Heck-type or direct displacement).

Protocol 3: Acid Chloride Activation & Condensation

-

Activation: Suspend DFIBA (5.0 g) in Toluene (50 mL). Add Thionyl Chloride (1.5 eq) and a catalytic drop of DMF. Reflux for 2 hours until gas evolution ceases. Concentrate to obtain 4,5-difluoro-2-iodobenzoyl chloride .

-

Acylation: Dissolve Ethyl 3-(dimethylamino)acrylate (1.1 eq) and Triethylamine (1.2 eq) in anhydrous THF. Add the crude acid chloride (dissolved in THF) dropwise at 0°C.

-

Elimination: Stir at reflux for 2 hours. The intermediate eliminates dimethylamine to form the Ethyl 2-(4,5-difluoro-2-iodobenzoyl)-3-(dimethylamino)acrylate .

Protocol 4: Cyclization (The Critical Step)

Note: Standard quinolone synthesis uses a leaving group (F or Cl) at C2. Here, we have Iodine.[4][5][6] This allows for a unique cyclization using a primary amine.

-

Substitution: Treat the acrylate intermediate from Protocol 3 with a primary amine (e.g., Cyclopropylamine, 1.1 eq) in Ethanol at RT. This replaces the dimethylamino group.

-

Cyclization: Add Potassium Carbonate (2.5 eq) and heat to 80–100°C (DMF or DMSO). The amine nitrogen attacks the C2-position, displacing the Iodine (facilitated by the ortho-carbonyl electron withdrawal) to close the ring.

-

Alternative: If displacement is sluggish, add CuI (5 mol%) to catalyze the intramolecular Ullmann-type C-N bond formation.

-

Visualizing the Synthetic Divergence

Caption: Divergent synthetic pathways from DFIBA. The upper branch utilizes the iodine for cross-coupling (SAR expansion), while the lower branch leverages the acid/iodine pair for heterocycle annulation.

Troubleshooting & Handling

-

Iodine Instability: The C-I bond is photosensitive. Reactions should be conducted in amber glassware or wrapped in foil. If the starting material turns purple/brown, wash with dilute Sodium Thiosulfate to remove free iodine before use.

-

Regioselectivity in SₙAr: In the quinolone synthesis, the C2-Iodine is the primary site of displacement due to the ortho-effect of the carbonyl. However, under extreme conditions, the C4-Fluorine (para to the carbonyl) may also react.[3] Maintain temperatures <100°C during cyclization to ensure regiocontrol.

-

NMR Diagnostics:

-

¹⁹F NMR: Essential for monitoring. DFIBA typically shows two distinct multiplets around -130 to -150 ppm. Loss of the C4-F signal indicates side-reactions.

-

References

-

ChemicalBook. (2020). 2-Iodobenzoic acid Properties and Applications. (General reactivity of the 2-iodo-benzoic scaffold).

-

National Institutes of Health (NIH) - PubMed. (2022). Design, synthesis, and evaluation of fluoroquinolone derivatives.[7][8] (Detailed protocols on quinolone ring closure).

-

MDPI - Molbank. (2024).[3] Synthesis of methyl 6,7-difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. (Specific reference for 6,7-difluoro substitution patterns).

-

BLD Pharm. (2024). 4,5-Difluoro-2-Iodobenzoic acid Product Profile. (Physical data and safety).[9]

-

Preprints.org. (2021). Recent Applications of Pd-Catalyzed Suzuki-Miyaura Couplings in Pharmaceutical Process Chemistry. (Catalyst selection for sterically hindered iodo-benzoates).

Sources

- 1. chembk.com [chembk.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Practical Synthesis of 2-Iodosobenzoic Acid (IBA) without Contamination by Hazardous 2-Iodoxybenzoic Acid (IBX) under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. What is the 2-Iodobenzoic acid?Uses,Synthesis,Purification Methods_Chemicalbook [chemicalbook.com]

- 7. Design, synthesis, and evaluation of fluoroquinolone derivatives as microRNA-21 small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. orientjchem.org [orientjchem.org]

- 9. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Optimization of Sonogashira Coupling for 4,5-Difluoro-2-iodobenzoic Acid

Executive Summary

This application note details optimized protocols for the Sonogashira cross-coupling of 4,5-Difluoro-2-iodobenzoic acid (CAS: 130137-05-2). This substrate presents a unique triad of synthetic challenges: the steric hindrance of the ortho-iodo group, the electronic deactivation of the ring by difluoro-substitution, and the catalyst-poisoning potential of the free carboxylic acid.

We present two distinct workflows:

-

Protocol A (Direct Coupling): An aqueous-phase, protecting-group-free method utilizing water-soluble phosphine ligands.

-

Protocol B (Robust Standard): A classic organic-phase method involving esterification to mitigate acid interference.

Chemical Context & Challenges[1][2]

Substrate Analysis

-

Reactivity Profile: The C–I bond at the C2 position is highly activated for oxidative addition due to the electron-withdrawing nature of the two fluorine atoms at C4 and C5. However, this same electronic deficiency increases the acidity of the carboxylic group (pKa < 4.0), making the formation of insoluble copper-carboxylate complexes a primary failure mode in standard organic solvents.

Mechanistic Pathway & Interference

The standard Sonogashira cycle relies on a Pd(0)/Cu(I) synergy. The free carboxylic acid can disrupt this cycle by:

-

Protonolysis: Quenching the reactive copper-acetylide species.

-

Coordination: Binding to the Pd(II) center, displacing phosphine ligands and causing catalyst precipitation (Pd-black).

Catalytic Cycle Visualization

The following diagram illustrates the standard cycle and the specific interference points for this substrate.

Figure 1: Catalytic cycle highlighting the competitive inhibition by the free carboxylic acid.

Experimental Protocols

Protocol A: Direct Aqueous Coupling (Green Route)

Rationale: This method uses water as a co-solvent to solubilize the carboxylate salt, preventing catalyst inhibition. It utilizes TPPTS (3,3′,3″-Phosphinidynetris(benzenesulfonic acid) trisodium salt), a water-soluble ligand.

Reagents:

-

Substrate: 1.0 equiv (e.g., 500 mg)

-

Terminal Alkyne: 1.2 equiv

-